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molecular formula C22H14O3 B8470465 1-[4-(3-Ethynylphenoxy)phenyl]-2-phenylethane-1,2-dione CAS No. 64971-35-3

1-[4-(3-Ethynylphenoxy)phenyl]-2-phenylethane-1,2-dione

Cat. No. B8470465
M. Wt: 326.3 g/mol
InChI Key: LDXAIVUQHSKZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04147868

Procedure details

To 100 ml of anhydrous methanol was added 20 g (0.073 mole) of 3-ethynylphenyl(p-toluenesulfonate) and 8.19 g (0.146 mole) of potassium hydroxide. The mixture was heated to reflux under a nitrogen atmosphere and maintained at reflux for 4 hours. A distillation apparatus was attached to the flask, and methanol was distilled from the flask until the residue approached dryness. Then, 400 ml of anhydrous benzene was added, and distillation was continued until 200 ml of benzene was removed. The reaction mixture was freeze dried under reduced pressure, leaving a dry, white powder. The white powder was dissolved in 150 ml of dimethylsulfoxide and transferred to an addition funnel under nitrogen. The solution was added over a 60 minute period to a solution of 4-nitrobenzil (18.6 g, 0.073 mole) in dimethylsulfoxide (300 ml) and stirred at 90° C. under nitrogen. When addition was completed, the reaction mixture was stirred overnight at 23° C. and poured into a solution of sodium hydroxide (50 g) in ice water (1 liter). Extraction with toluene (3 × 50 ml) followed by chromatography on silica gel with benzene as eluent gave 15.4 g (65% yield) of 4-(3-ethynylphenoxy)benzil as a yellow oil which solidified upon standing overnight at 23° C. into a pale yellow solid (m.p. 79°-81° C.).
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
3-ethynylphenyl(p-toluenesulfonate)
Quantity
20 g
Type
reactant
Reaction Step Five
Quantity
8.19 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5](C2C=C(S([O-])(=O)=O)C=CC=2C)[CH:6]=[CH:7][CH:8]=1)#[CH:2].[OH-:20].[K+].[N+]([C:25]1[CH:30]=[CH:29][C:28]([C:31]([C:33]([C:35]2[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=2)=[O:34])=[O:32])=[CH:27][CH:26]=1)([O-])=O.[OH-].[Na+]>CS(C)=O.CO>[C:1]([C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][CH:8]=1)[O:20][C:25]1[CH:30]=[CH:29][C:28]([C:31]([C:33]([C:35]2[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=2)=[O:34])=[O:32])=[CH:27][CH:26]=1)#[CH:2] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(=O)C(=O)C1=CC=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
[OH-].[Na+]
Name
ice water
Quantity
1 L
Type
solvent
Smiles
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
3-ethynylphenyl(p-toluenesulfonate)
Quantity
20 g
Type
reactant
Smiles
C(#C)C=1C=C(C=CC1)C1=C(C=CC(=C1)S(=O)(=O)[O-])C
Name
Quantity
8.19 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred at 90° C. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
was distilled from the flask until the residue
ADDITION
Type
ADDITION
Details
Then, 400 ml of anhydrous benzene was added
DISTILLATION
Type
DISTILLATION
Details
distillation
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaving a dry, white powder
CUSTOM
Type
CUSTOM
Details
transferred to an addition funnel under nitrogen
ADDITION
Type
ADDITION
Details
When addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred overnight at 23° C.
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
Extraction with toluene (3 × 50 ml)

Outcomes

Product
Name
Type
product
Smiles
C(#C)C=1C=C(OC2=CC=C(C=C2)C(=O)C(=O)C2=CC=CC=C2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 15.4 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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